Thieno[3,2-b]pyridine-6-carboxylic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thieno[3,2-b]pyridine-6-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[3,2-b]pyridine derivatives . Another approach includes the use of β-keto amides, which are cyclized using pyrrolidine in toluene with calcium chloride as a desiccant .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring scalability of the synthetic route.
Chemical Reactions Analysis
Types of Reactions
Thieno[3,2-b]pyridine-6-carboxylic acid can undergo various chemical reactions, including:
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, commonly using reducing agents such as lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
Thieno[3,2-b]pyridine-6-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of Thieno[3,2-b]pyridine-6-carboxylic acid involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Thieno[2,3-b]pyrazine-6-carboxylic acid
- Thieno[3,2-b]thiophene-2-carboxylic acid
- 3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carboxylic acid
- 1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid
- 2-((tert-Butyldimethylsilyloxy)methyl)furo[3,2-b]pyridine-6-carboxylic acid
- Imidazo[1,2-a]pyridine-6-carboxylic acid
- Furo[3,2-b]pyridine-6-carboxylic acid
Uniqueness
Thieno[3,2-b]pyridine-6-carboxylic acid is unique due to its specific structural features, which confer distinct chemical and biological properties
Biological Activity
Thieno[3,2-b]pyridine-6-carboxylic acid is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, and enzyme inhibition effects. We will also present relevant data tables and case studies to illustrate its potential applications.
Overview of this compound
This compound is a heterocyclic compound characterized by a fused thieno and pyridine ring system with a carboxylic acid functional group. Its unique structure contributes to its interaction with various biological targets, making it a candidate for drug development.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound derivatives. For instance, a study demonstrated that certain derivatives exhibited significant inhibitory effects against Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values indicating their potential as antimicrobial agents. The docking studies suggested that these compounds could effectively inhibit the TrmD enzyme in Pseudomonas aeruginosa .
Table 1: Antimicrobial Activity of Thieno[3,2-b]pyridine Derivatives
Compound | Target Organism | MIC (µg/mL) | Mechanism of Action |
---|---|---|---|
2g | Pseudomonas aeruginosa | 8 | Inhibition of TrmD enzyme |
2c | Pseudomonas aeruginosa | 4 | Inhibition of TrmD enzyme |
2h | Pseudomonas aeruginosa | 16 | Inhibition of TrmD enzyme |
Anticancer Activity
This compound has also been investigated for its anticancer properties. A study focusing on derivatives targeting the FOXM1 transcription factor revealed that specific compounds significantly inhibited cell proliferation in cancer cell lines. The correlation between FOXM1 inhibition and anti-proliferative activity suggests that these compounds may serve as potential chemotherapeutic agents .
Table 2: Anticancer Activity of Selected Compounds
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
6 | MDA-MB-231 | 5 | FOXM1 inhibition |
16 | MDA-MB-231 | 10 | FOXM1 inhibition |
1 | MDA-MB-231 (inactive) | >50 | No significant activity |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. For example, the mechanism underlying its antimicrobial activity involves binding to the TrmD enzyme, crucial for bacterial survival . In cancer therapy, the inhibition of FOXM1 disrupts cell cycle progression and promotes apoptosis in tumor cells .
Case Studies
- Antimicrobial Study : A combinatorial library was synthesized using thieno[3,2-b]pyridine derivatives. The most promising candidates showed broad-spectrum antimicrobial activity against various pathogens, particularly Pseudomonas aeruginosa, indicating their potential utility in treating infections caused by resistant strains .
- Anticancer Research : A series of thieno[3,2-b]pyridine derivatives were evaluated for their ability to inhibit FOXM1 in breast cancer cell lines. Compounds demonstrated varying degrees of efficacy, with some achieving significant reductions in cell viability at low concentrations .
Properties
IUPAC Name |
thieno[3,2-b]pyridine-6-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2S/c10-8(11)5-3-7-6(9-4-5)1-2-12-7/h1-4H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEYMRIJRWNCSFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1N=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60554539 | |
Record name | Thieno[3,2-b]pyridine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60554539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117390-39-3 | |
Record name | Thieno[3,2-b]pyridine-6-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=117390-39-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thieno[3,2-b]pyridine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60554539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | thieno[3,2-b]pyridine-6-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.